molecular formula C4H2N4O2 B1219636 5-Diazouracil CAS No. 2435-76-9

5-Diazouracil

Cat. No. B1219636
CAS RN: 2435-76-9
M. Wt: 138.08 g/mol
InChI Key: XFLJNCDBYCPPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Diazouracil is a diazo compound that is functionally related to uracil . It has significant activity against gram-positive and gram-negative bacteria in vivo . It is sensitive to light, temperature, and air .


Molecular Structure Analysis

The molecular formula of 5-Diazouracil is C4H2N4O2 . It has a molecular weight of 138.08 . The percent composition is C 34.79%, H 1.46%, N 40.58%, O 23.17% .


Chemical Reactions Analysis

5-Diazouracil forms alcoholates and a red monohydrate, C4H4N4O3, from which a potassium salt, KC4H3N4O3, is obtained . It also enters into azo coupling reaction with CH-acids, active phenols, arylamines, and heterocycles .


Physical And Chemical Properties Analysis

5-Diazouracil is a solid that conflagrates at 198° . The stout prisms obtained from ice water should be white, not yellow or red . It is sensitive to light, temperature, and air .

Scientific Research Applications

Inhibition of Dehalogenation

5-Diazouracil has been identified as an irreversible inhibitor of the dehalogenation process. This inhibition appears to act at the substrate binding site. Its effectiveness as an inhibitor both in vitro and in vivo suggests potential applications in tumor therapy, particularly in enhancing the effectiveness of radiosensitization with halogenated pyrimidines (Cooper & Greer, 1970).

Antimicrobial Properties

5-Diazouracil has demonstrated antimicrobial properties, showing effectiveness against pathogenic gram-negative bacteria. This suggests its potential use in combating bacterial infections, which is increasingly relevant due to the rise of fatal gram-negative bacterial infections in hospitals (Hunt & Pittillo, 1968).

Carcinostatic Activity

Studies on 5-diazouracil have revealed its ability to inhibit cell division in bacteria and yeast, virus production in plants and animals, and cell growth in tissue culture. This broad range of inhibitory effects, especially on cell division and growth, indicates its potential as an agent in experimental cancer chemotherapy (Sassenrath, Kells, & Greenberg, 1959).

Inhibition of Dihydrouracil Dehydrogenase Activities

5-Diazouracil has been found to inhibit dihydrouracil dehydrogenase activities in human tissues, particularly in the liver. This inhibition affects the metabolism of pyrimidines, which is crucial in cancer therapies where modulation of pyrimidine metabolism can enhance treatment effectiveness (Ho, Townsend, Luna, & Bodey, 1986).

Effects on Catabolism of Circulating Pyrimidines

5-Diazouracil impacts the catabolism of circulating uracil and 5-fluorouracil in the liver and kidneys. This effect is important in understanding the systemic breakdown of these compounds and their roles in various therapeutic contexts (Holstege, Pausch, & Gerok, 1986).

DNA Breaking Activity

This compound has shown DNA breaking activity, which is key to understanding its mutagenic and cytotoxic properties. The DNA breaking by 5-diazouracil is not site-specific and is influenced by radical species, shedding light on its potential in cancer treatment and genetic studies (Hiramoto, Kato, & Kikugawa, 1994).

Application in Sugar Determination

Interestingly, 5-diazouracil can be used in the direct determination of sucrose and raffinose in solutions, offering a methodological advancement in the analysis of these sugars in various contexts, such as natural honeys and honey substitutes (Samotus et al., 1998).

Safety And Hazards

5-Diazouracil is considered a poison by subcutaneous and intraperitoneal routes . It is sensitive to light, air, and temperature . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

5-diazonio-6-oxo-1H-pyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-8-2-1-6-4(10)7-3(2)9/h1H,(H-,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLJNCDBYCPPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062420
Record name Diazouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Sensitive to light, air, and temperature; [Merck Index]
Record name 5-Diazouracil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

5-Diazouracil

CAS RN

2435-76-9
Record name 5-Diazouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Diazouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(3H,5H)-Pyrimidinedione, 5-diazo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diazouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-diazouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-DIAZOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14WEC5S62W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Diazouracil
Reactant of Route 2
5-Diazouracil
Reactant of Route 3
5-Diazouracil
Reactant of Route 4
5-Diazouracil
Reactant of Route 5
5-Diazouracil
Reactant of Route 6
5-Diazouracil

Citations

For This Compound
335
Citations
TC Thurber, LB Townsend - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… we have previously (2) observed a facile dehydration of 5-diazouracil-6-hydrate (VII) to give 5-diazouracil (VIII) by merely drying VII at ambient temperature and pressure for several …
Number of citations: 13 onlinelibrary.wiley.com
K Hiramoto, T Kato, K Kikugawa - Mutation Research/Fundamental and …, 1994 - Elsevier
… 5-Diazouracil in monohydrated form showed mutagenicity and cytotoxicity on Salmonella … The mutagenicity and the DNA breaking activity of 5-diazouracil can be ascribed to the …
Number of citations: 15 www.sciencedirect.com
A Holstege, J Pausch, W Gerok - Cancer research, 1986 - AACR
… The inhibitory effect of 5-diazouracil on the catabolism of circulating uracil and 5-fluorouracil … suppressed after a pretreatment with 5-diazouracil inversely correlated with a 27-fold …
Number of citations: 24 aacrjournals.org
TC Thurber, LB Townsend - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
… (XI) and the methanol adduct (MI), it was of considerable interest that 5-diazouracil had … a commercial sample of 5-diazouracil. We purchased a sampli: of 5-diazouracil from the same …
Number of citations: 42 onlinelibrary.wiley.com
JA Ferdinandus, G Weber - Proceedings of the Society for …, 1972 - journals.sagepub.com
… a Daily ip injections of 5-diazouracil (5.0 mg! kg) were given. Rats were killed … 5-diazouracil on the degradation of thymine to C02 was assayed in the same way except that 5-diazouracil …
Number of citations: 13 journals.sagepub.com
DA Coates, RJ Rowbury - Chemico-Biological Interactions, 1976 - Elsevier
Cell division by strains ofEscherichia coli andSalmonella typhimurium is inhibited by 5-diazouracil (5-DU). Division recovers in the presence of the inhibitor after a period which is …
Number of citations: 1 www.sciencedirect.com
ME Kletskii, EV Tsupak - Chemistry of Heterocyclic Compounds, 2001 - Springer
… to which 5-diazouracil derivatives belong. An unusual polarized electron distribution was apparent for 5-diazouracil itself, which does not correspond with the classical Lewis structure. …
Number of citations: 1 link.springer.com
GM Cooper, S Greer - Cancer Research, 1970 - AACR
… Evidence is also presented that 5-diazouracil is an irreversible inhibitor of … 5 mg/kg of 5-diazouracil was administered by ip injection to Sprague Dawley rats. Three hr after 5-diazouracil …
Number of citations: 44 aacrjournals.org
LKJ Aw - 1989 - openaccess.city.ac.uk
… -diazo-l,6- -dihydrouracils, from 5-diazouracil, is presented. A … The thermal decomposition of 5-diazouracil and 5-diazo-6- -… the addition of allyl alcohol to 5-diazouracil is reported. Two …
Number of citations: 3 openaccess.city.ac.uk
TC Thurber, LB Townsend - The Journal of Organic Chemistry, 1976 - ACS Publications
… of 36 togive 2 and 16 was most likely the result of direct methanolysis of 36 rather than an initial decomposition of the 5-(3,3-dimethyl-l-triazeno) group to the corresponding 5-diazouracil…
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.